1-Benzyl-3-ethylbenzene
Description
1-Benzyl-3-ethylbenzene (CAS: 28122-24-9) is a diarylmethane derivative with the molecular formula C₁₅H₁₆ and a molecular weight of 196.29 g/mol . Structurally, it consists of a benzene ring substituted with a benzyl group (-CH₂C₆H₅) at position 1 and an ethyl group (-C₂H₅) at position 3. This arrangement confers unique steric and electronic properties, making it distinct from simpler alkylbenzenes. The benzyl group is electron-donating due to the adjacent methylene (-CH₂-) linkage, while the ethyl group weakly activates the aromatic ring. Its applications span intermediates in organic synthesis and materials science, particularly where controlled steric bulk is required .
Properties
CAS No. |
42504-54-1 |
|---|---|
Molecular Formula |
C15H16 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1-benzyl-3-ethylbenzene |
InChI |
InChI=1S/C15H16/c1-2-13-9-6-10-15(11-13)12-14-7-4-3-5-8-14/h3-11H,2,12H2,1H3 |
InChI Key |
DITPGLQNHCMPAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between 1-Benzyl-3-ethylbenzene and structurally related benzene derivatives:
Key Findings:
Steric Effects: this compound exhibits moderate steric bulk due to the benzyl group, whereas 1-Isopropyl-3-tert-butylbenzene (C₁₃H₂₀) has highly branched substituents, making it more sterically hindered . This hindrance can limit reactivity in electrophilic substitution reactions. In contrast, 1-Cyclohexyl-3-ethylbenzene (C₁₄H₂₀) features a saturated cyclohexyl group, which is less bulky than benzyl but still influences solubility in non-polar solvents .
Electronic Effects :
- The benzyl group in this compound activates the aromatic ring more effectively than the ethyl group in Ethylbenzene (C₈H₁₀) due to conjugation through the methylene bridge .
- 1-Methoxy-3-methylbenzene (C₈H₁₀O) contains a methoxy group (-OCH₃), which is strongly electron-donating via resonance, unlike the weakly activating ethyl group .
Reactivity :
- The ethenyl (vinyl) group in 1-Ethenyl-3-ethylbenzene (C₁₀H₁₂) introduces a reactive double bond, enabling polymerization or addition reactions, which are absent in this compound .
- Brominated analogs like 1-((Benzyloxy)Methyl)-3-bromoBenzene (C₁₄H₁₃BrO) show higher reactivity in nucleophilic substitutions due to the bromine atom .
Physical Properties: Molecular weight correlates with boiling points: this compound (196.29 g/mol) has a higher boiling point than Ethylbenzene (106.16 g/mol) but lower than 1-Isopropyl-3-tert-butylbenzene (176 g/mol, estimated) . Polar substituents (e.g., methoxy in 1-Methoxy-3-methylbenzene) enhance solubility in polar solvents compared to non-polar alkyl/aryl groups .
Research Implications
This compound’s balanced steric and electronic profile makes it advantageous in synthesizing complex organic molecules, such as ligands for catalysis or monomers for polymers. In contrast, 1-Ethenyl-3-ethylbenzene is better suited for creating styrene-based copolymers , while 1-Isopropyl-3-tert-butylbenzene may serve as a steric shield in kinetic studies . Future research could explore its use in supramolecular chemistry or as a precursor for functionalized nanomaterials.
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